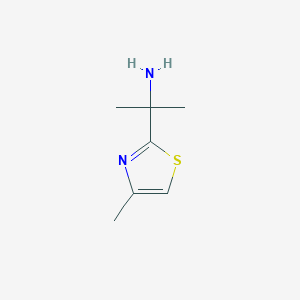

2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

Description

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-10-6(9-5)7(2,3)8/h4H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMMWXBMUFXQEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859466-62-9 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Interpreting spectroscopic data (NMR, IR, Mass Spec) of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

This guide serves as a technical reference for the structural elucidation and spectroscopic validation of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine . It is designed for analytical chemists and medicinal chemists requiring a robust framework for identifying this specific thiazole scaffold, a common motif in fragment-based drug discovery (FBDD).

Target Analyte: this compound Formula: C₇H₁₂N₂S Exact Mass: 156.0721 Da

Executive Summary & Structural Logic

The analyte consists of a 1,3-thiazole heterocyclic core substituted at the 4-position with a methyl group and at the 2-position with a gem-dimethyl amine moiety (isopropylamine derivative).

This structure presents a unique spectroscopic challenge: distinguishing the quaternary carbon of the gem-dimethyl group from the quaternary carbons of the thiazole ring. The presence of sulfur introduces characteristic isotopic patterns in Mass Spectrometry, while the amine functionality dominates the IR and pH-dependent NMR profiles.

Elucidation Workflow (Logic Map)

The following diagram outlines the decision tree for confirming the structure, moving from molecular weight determination to connectivity establishment.

Caption: Step-by-step spectroscopic validation workflow for thiazole-amine derivatives.

Mass Spectrometry (MS) Profiling

Technique: ESI-MS (Electrospray Ionization) in Positive Mode. Rationale: The primary amine is easily protonated, making ESI+ the preferred method over EI (Electron Impact) to observe the molecular ion.

Primary Ion Characteristics

| Parameter | Value | Interpretation |

| [M+H]⁺ | 157.07 m/z | Protonated molecular ion. Base peak in soft ionization. |

| [M+Na]⁺ | 179.06 m/z | Sodium adduct (common in glass/solvent contamination). |

| Isotope Pattern | M (100%) M+1 (~9%) M+2 (~4.5%) | The M+2 peak is diagnostic for Sulfur (³⁴S) . If this peak is absent or <1%, the thiazole ring is not present. |

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule follows a predictable breakdown:

-

Loss of Ammonia (NH₃): Neutral loss of 17 Da.

-

Gem-Dimethyl Cleavage: Loss of the isopropyl-amine fragment.

-

Transition: 157 → 100 m/z (Thiazole-CH₂ cation).

-

-

Ring Fragmentation: High-energy cleavage of the thiazole ring (CS loss) is rare in ESI but common in EI.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat oil/solid.

The IR spectrum is dominated by the amine and the heteroaromatic ring.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3350 - 3250 | N-H Stretching (Doublet) | Characteristic of a primary amine (-NH₂).[4] A single band would indicate a secondary amine impurity. |

| 2980 - 2950 | C-H Stretching (sp³) | Strong intensity due to the gem-dimethyl and methyl groups. |

| 3100 (weak) | C-H Stretching (sp²) | Weak shoulder indicating the single aromatic proton on the thiazole ring. |

| 1610 - 1590 | N-H Bending (Scissoring) | Confirms primary amine. |

| 1530 - 1490 | C=N Stretching (Ring) | Diagnostic for the thiazole ring system. |

| 680 - 640 | C-S Stretching | Fingerprint region confirmation of the thio-ether linkage in the ring. |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) is standard. Note: The chemical shift of the amine protons (-NH₂) is concentration and pH-dependent.

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is simple due to high symmetry in the alkyl chain and the isolated nature of the ring protons.

| δ (ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 6.75 - 6.85 | Singlet (s) | 1H | H-5 (Ring) | The only aromatic proton. Diagnostic for 4-substituted thiazoles. |

| 2.35 - 2.40 | Singlet (s) | 3H | 4-CH₃ | Methyl group attached to the aromatic ring (deshielded). |

| 1.80 - 2.20 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable with D₂O. Shift varies with concentration. |

| 1.55 - 1.60 | Singlet (s) | 6H | -C(CH₃)₂ | Gem-dimethyl group. A sharp singlet confirms the quaternary attachment. |

Critical Interpretation:

-

If the 6H signal at 1.60 ppm is split (doublet), the structure is incorrect (likely an isopropyl group attached to a CH, not a quaternary C).

-

If the H-5 signal is absent, the ring is fully substituted (impurity).

¹³C NMR (100 MHz, CDCl₃)

This is the definitive test for the carbon skeleton.

| δ (ppm) | Carbon Type | Assignment | Reasoning |

| ~178.0 | Quaternary (Cq) | C-2 (Ring) | Extremely deshielded due to position between Sulfur and Nitrogen (N=C-S). |

| ~152.5 | Quaternary (Cq) | C-4 (Ring) | Aromatic carbon bearing the methyl group. |

| ~113.0 | Methine (CH) | C-5 (Ring) | The only aromatic CH. Validated by DEPT-135 (positive phase). |

| ~54.0 | Quaternary (Cq) | C-α (Alkyl) | The quaternary carbon connecting the ring, the amine, and the methyls. |

| ~30.5 | Methyl (CH₃) | -C(CH₃)₂ | Gem-dimethyl carbons. Intense signal (2 carbons). |

| ~17.0 | Methyl (CH₃) | 4-CH₃ | Methyl on the ring. |

Synthesis & Impurity Profiling (Hantzsch Method)

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. This molecule is typically synthesized via the Hantzsch Thiazole Synthesis .[2][5]

Reaction: Chloroacetone + 2-Amino-2-methylpropanethioamide → Product

Common Impurities

-

Unreacted Thioamide:

-

MS: Mass 118 Da.

-

NMR: Missing the aromatic singlet at 6.8 ppm.[6]

-

-

Hantzsch Dimer:

-

Oxidative dimerization of the thioamide sulfur.

-

MS: [2M-H] peaks.

-

-

Hydrolysis Product (Alcohol):

-

If the amine is hydrolyzed (rare but possible under acidic workup).

-

IR: Loss of NH doublet, appearance of OH broad stretch (~3400 cm⁻¹).

-

Synthesis & Impurity Diagram

Caption: Hantzsch synthesis pathway and potential impurity origins.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shifts and IR bands).

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Thiazole ring properties and Hantzsch synthesis mechanisms).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for ¹³C NMR shifts of thiazoles).

-

NIST Chemistry WebBook. Mass Spectra of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link] (For comparative fragmentation patterns of alkyl-thiazoles).

-

PubChem Compound Summary. 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol (Structural Analog). National Center for Biotechnology Information. Available at: [Link] (Used for analog comparison of the gem-dimethyl-thiazole linkage).

Sources

Methodological & Application

Investigating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine as a potential enzyme inhibitor

Application Notes & Protocols

Topic: Investigating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Scaffold in Enzyme Inhibition

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including vitamin B1 (thiamine)[1]. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Thiazole derivatives have been successfully developed as inhibitors for a diverse range of enzymes, including protein kinases, carbonic anhydrases, and cholinesterases, demonstrating their therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders[1][2][3][4]. This document provides a comprehensive guide for the investigation of a novel thiazole-containing compound, this compound, as a potential enzyme inhibitor.

These application notes will guide researchers through the essential steps of characterizing the inhibitory activity of this compound, from initial screening to detailed kinetic analysis. The protocols provided are designed to be robust and adaptable to various enzyme systems.

Compound Profile: this compound

-

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C7H12N2S

-

Molecular Weight: 156.25 g/mol

-

-

Rationale for Investigation: The structural features of this compound, specifically the 2-aminothiazole core, suggest a potential for interaction with the active sites of various enzymes. The presence of an isopropyl group may also contribute to specific hydrophobic interactions within an enzyme's binding pocket.

Part 1: Initial Screening and IC50 Determination

The first step in evaluating a potential enzyme inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions[5][6]. A lower IC50 value is indicative of a more potent inhibitor[7].

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 2: Kinetic Studies to Determine Inhibition Mechanism

This protocol outlines the steps to differentiate between competitive, non-competitive, and other forms of reversible inhibition.

Materials:

-

Same as Protocol 1.

Procedure:

-

Experimental Design:

-

Design a matrix of experiments where the substrate concentration is varied at several fixed concentrations of the inhibitor. A zero-inhibitor control is essential.

-

-

Assay Execution:

-

Following a similar procedure to Protocol 1, measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity (v) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

-

To more clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).[8]

-

-

Interpretation of Lineweaver-Burk Plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[9]

-

Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[9]

-

Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).[9]

-

Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Km and Vmax are altered).[9]

-

-

Calculation of Ki:

-

The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme and is a more absolute value than the IC50.[5] It can be calculated from the changes in apparent Km or Vmax using specific equations for each inhibition type. For competitive inhibition, Ki can be determined from the relationship between the apparent Km and the inhibitor concentration.

-

Hypothetical Kinetic Data

| 1/[S] (µM⁻¹) | 1/v (No Inhibitor) | 1/v (with Inhibitor) |

| 0.1 | 0.25 | 0.40 |

| 0.2 | 0.35 | 0.55 |

| 0.4 | 0.55 | 0.85 |

| 0.8 | 0.95 | 1.45 |

| 1.0 | 1.15 | 1.75 |

When plotted as a Lineweaver-Burk graph, if the lines intersect on the y-axis, it would indicate competitive inhibition.

Part 3: Advanced Characterization (Optional)

For a more in-depth understanding of the inhibitor's interaction with the enzyme, further studies can be conducted.

-

Reversibility Studies: Dialysis or rapid dilution experiments can confirm whether the inhibition is reversible or irreversible.[9] Irreversible inhibitors typically form covalent bonds with the enzyme.[10]

-

Structural Studies: X-ray crystallography or NMR spectroscopy can provide atomic-level details of how the inhibitor binds to the enzyme's active site.

-

In Silico Modeling: Molecular docking simulations can predict the binding mode of the inhibitor and help in understanding the structure-activity relationship.[2]

Conclusion

The protocols outlined in these application notes provide a systematic approach to investigating the potential of this compound as an enzyme inhibitor. By following these steps, researchers can effectively determine the potency (IC50), elucidate the mechanism of action, and gain valuable insights into the therapeutic potential of this novel compound. The versatility of the thiazole scaffold continues to make it a valuable starting point for the development of new enzyme inhibitors.[1][3]

References

- Biological Chemistry II Class Notes. (n.d.). Enzyme kinetics and inhibition studies. Fiveable.

- edX. (n.d.). IC50 Determination.

-

Gümüş, M., Çıkrıkçı, S., Gökçe, B., Göktaş, H., & Beydemir, Ş. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]

- Ahangar, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.

-

Kuzmanov, U., et al. (2014). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein Science, 23(5), 613-623. [Link]

-

Goodwin, J. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 56-61. [Link]

-

Wikipedia. (2024). Enzyme inhibitor. [Link]

- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.

-

Wikipedia. (2024). IC50. [Link]

- Ainfo. (n.d.). Kinetic Analysis of Inhibitor Actions on Enzymes.

-

Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

-

Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. [Link]

-

Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1594. [Link]

-

Chemistry LibreTexts. (2023, March 18). 8.7: Enzyme Inhibition. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. courses.edx.org [courses.edx.org]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. portlandpress.com [portlandpress.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Prodrug Design for Sterically Hindered Heteroaryl Amines

Executive Summary & Strategic Rationale

This guide details the synthetic and mechanistic protocols for derivatizing 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine (herein referred to as Compound A ).

Compound A represents a classic challenge in medicinal chemistry: a sterically hindered primary amine attached to a tertiary carbon (

The Challenge: Steric Hindrance & Nucleophilicity

Direct amide or carbamate linkages to Compound A are often too stable for in vivo cleavage because the steric bulk prevents hydrolytic enzymes (carboxylesterases/amidases) from accessing the carbonyl carbon.

The Solution: Distal Activation

To overcome this, we utilize Self-Immolative Linkers . By moving the site of enzymatic attack away from the hindered amine, we trigger a spontaneous chemical collapse that releases the active parent drug.

Decision Matrix: Selecting the Prodrug Class

The following decision tree outlines the selection logic based on the specific pharmacological barrier.

Figure 1: Strategic decision matrix for hindered amine prodrugs.

Protocol A: Acyloxyalkyl Carbamate (The "Double Prodrug")

Objective: Create a prodrug that is cleaved by ubiquitous esterases, triggering a cascade release of Compound A. Mechanism: The enzyme cleaves a distal ester (unhindered), forming an unstable hemiacetal that collapses to release CO₂ and the amine.

Synthetic Workflow

Direct reaction of Compound A with chloroformates is sluggish. We employ a "One-Pot, Two-Step" activation using 1-chloroethyl chloroformate.

Reagents:

-

Compound A: 1.0 eq

-

1-Chloroethyl chloroformate: 1.2 eq

-

Aliphatic Acid (e.g., Butyric acid): 1.5 eq (Promoiety source)

-

Silver(I) Oxide (Ag₂O): 2.0 eq (Promotes substitution)

-

N,N-Diisopropylethylamine (DIPEA): 2.5 eq

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:

-

Formation of the

-Chloro Carbamate:-

Dissolve Compound A (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM at 0°C under Argon.

-

Dropwise add 1-chloroethyl chloroformate (1.2 eq).

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC/LC-MS. The intermediate is stable enough for isolation but is usually carried forward.

-

Note: The steric hindrance of Compound A actually helps here by preventing double-acylation.

-

-

Displacement with Carboxylate:

-

To the reaction mixture containing the intermediate, add the carboxylic acid (e.g., butyric acid, 1.5 eq).

-

Add Ag₂O (2.0 eq). This drives the reaction by precipitating AgCl.

-

Stir at 40°C for 12–18 hours.

-

Purification: Filter through Celite to remove silver salts. Wash filtrate with NaHCO₃ (sat. aq.) and Brine. Dry over Na₂SO₄. Flash chromatography (Hexane/EtOAc).

-

Figure 2: Synthesis of Acyloxyalkyl Carbamate Prodrug.

Protocol B: Amino Acid Conjugate (Peptidomimetic)

Objective: Target the PEPT1 transporter (intestinal absorption) to improve oral bioavailability. Challenge: The gem-dimethyl group makes standard EDC/NHS coupling fail. Solution: Use HATU (high-efficiency coupling reagent) and Valine (optimal for PEPT1).

Reagents:

-

Compound A: 1.0 eq

-

Boc-L-Valine: 1.2 eq

-

HATU: 1.3 eq

-

HOAt: 1.3 eq (Additive to reduce racemization and boost rate)

-

Collidine (TMP): 3.0 eq (Superior base for hindered couplings)

-

Solvent: DMF (dry)

Step-by-Step Protocol:

-

Activation:

-

Dissolve Boc-L-Valine, HATU, and HOAt in DMF. Stir for 5 minutes at RT. The solution should turn yellow/orange.

-

-

Coupling:

-

Add Collidine followed immediately by Compound A .

-

Critical Step: Heat the reaction to 50°C . The steric barrier requires thermal energy to overcome the activation barrier. Stir for 24 hours.

-

-

Deprotection:

-

Isolate the Boc-intermediate via extraction (EtOAc vs 1M HCl).

-

Treat with 4M HCl in Dioxane (1 hour, RT) to remove the Boc group.

-

Lyophilize to obtain the hydrochloride salt.

-

Protocol C: N-Mannich Base (Solubility Enhancer)

Objective: Create a highly water-soluble prodrug for parenteral (IV) formulation. Mechanism: N-Mannich bases hydrolyze spontaneously in physiological pH (pH 7.4) but are stable in acidic formulations.

Reagents:

-

Compound A: 1.0 eq

-

Formaldehyde (37% aq): 1.5 eq

-

N-Nucleophile (Carrier): Succinimide (for neutral prodrug) or Diphenyl phosphate (for ionic).

-

Solvent: Ethanol/Water (1:1).

Step-by-Step Protocol:

-

Condensation:

-

Dissolve Succinimide (1.0 eq) in Ethanol.

-

Add Formaldehyde solution.[1] Stir for 30 mins to form the N-hydroxymethyl intermediate.

-

Add Compound A .

-

Reflux for 2–4 hours.

-

-

Isolation:

-

Evaporate solvent.[1] Recrystallize from Ethanol/Ether.

-

Note: Avoid silica chromatography as the acidity of silica can trigger premature hydrolysis. Use neutral alumina if necessary.

-

Analytical Validation & Stability Testing

Trustworthiness in prodrug design requires proving that the molecule reverts to the parent drug under physiological conditions.

Chemical Stability (Buffer Assay)

-

Conditions: Phosphate buffer (pH 7.4) and HCl buffer (pH 1.2) at 37°C.[1][2]

-

Method: HPLC-UV/Vis.

-

Target:

-

pH 1.2: >90% remaining after 2 hours (Stomach stability).

-

pH 7.4: Variable. Mannich bases should degrade (

min). Carbamates should be stable (

-

Enzymatic Bioactivation (Plasma Assay)

-

Matrix: Pooled Human/Rat Plasma.

-

Protocol:

-

Spike plasma with prodrug (10 µM).

-

Incubate at 37°C.

-

Aliquot at 0, 5, 15, 30, 60 min.

-

Quench with Acetonitrile (precipitate proteins).

-

Analyze supernatant for appearance of Compound A .

-

Data Presentation Template:

| Prodrug Strategy | pH 1.2 Stability ( | pH 7.4 Stability ( | Plasma Stability ( | Primary Release Mechanism |

| Acyloxyalkyl Carbamate | > 24 h | > 24 h | 15 min | Enzymatic (Esterase) |

| Valine Amide | > 24 h | > 24 h | 45 min | Enzymatic (Valacyclovirase) |

| N-Mannich Base | > 48 h | 25 min | 20 min | Chemical (pH dependent) |

References

-

Rautio, J., et al. (2018).[3][4] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. [Link]

-

Alexander, J., et al. (1988).[5] (Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes.[5] Journal of Medicinal Chemistry. [Link]

-

Simplicio, A.L., et al. (2008). Prodrugs for Amines. Molecules. [Link]

-

Vig, B.S., et al. (2013). Amino Acid Prodrugs. Wiley Encyclopedia of Pharmaceutical Technology. [Link]

-

Safadi, M., et al. (1993).[6] Phosphoryloxymethyl carbamates and carbonates—novel water-soluble prodrugs for amines and hindered alcohols.[6] Pharmaceutical Research. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Synthesis and characterization of N-Mannich based prodrugs of ciprofloxacin and norfloxacin: In vitro anthelmintic and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The expanding role of prodrugs in contemporary drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. exo-ricerca.it [exo-ricerca.it]

- 6. Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Tiered Strategy for Evaluating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine in Cancer Cell Lines

Introduction and Rationale

The relentless pursuit of novel therapeutic agents is a cornerstone of cancer research. The identification and rigorous preclinical evaluation of new chemical entities are critical first steps in the drug discovery pipeline.[1] This document outlines a comprehensive, tiered experimental framework for the initial characterization of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine , a novel compound featuring a thiazole heterocyclic motif.

The thiazole ring is a privileged scaffold in medicinal chemistry and is a core component of several clinically approved anticancer drugs, such as the kinase inhibitor Dasatinib.[2][3] Compounds containing this moiety have been shown to target a variety of biological pathways implicated in cancer, including cell cycle regulation and enzyme inhibition, making this compound a person of interest for oncology screening.[4][5]

This guide provides a logical, stepwise progression for researchers, starting with broad screening for cytotoxic activity and moving towards more focused mechanistic studies. The protocols herein are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key methodological choices.

A Tiered Approach to Compound Evaluation

A structured, tiered approach is essential for efficiently evaluating a novel compound. This strategy ensures that resources are focused on compounds that show meaningful biological activity in initial, cost-effective screens before proceeding to more complex and resource-intensive mechanistic studies.

Caption: A logical workflow for compound screening.

Tier 1: Primary Screening & Cytotoxicity Assessment

The initial goal is to determine if the compound exerts any cytotoxic or anti-proliferative effects on a panel of cancer cell lines.[6] A diverse panel (e.g., breast, lung, colon, prostate cancer lines) is recommended to identify potential cancer-type specificity.[7]

Rationale: Choosing the Right Viability Assay

While classic colorimetric assays like MTT are widely used, they measure mitochondrial reductase activity, which can be influenced by a compound's chemical properties, sometimes leading to inaccurate viability readouts.[8][9] Luminescent assays that measure intracellular ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are often more sensitive and directly correlate with the number of viable cells.[10][11] ATP is a key indicator of metabolically active cells, and its depletion is a rapid marker of cell death.[12]

Protocol: Cell Viability and IC50 Determination

This protocol establishes the dose-dependent effect of the compound and calculates the half-maximal inhibitory concentration (IC50), a key measure of potency.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

96-well clear-bottom, white-walled plates

-

This compound (Compound)

-

Vehicle (e.g., DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL) and incubate for 24 hours (37°C, 5% CO2) to allow for adherence.

-

Compound Preparation: Prepare a 2X concentration serial dilution of the compound in culture medium. A typical starting range is 200 µM down to ~0.1 µM. Also, prepare a 2X vehicle control.

-

Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final 1X concentration. Include wells for "vehicle control" (cells + vehicle) and "untreated control" (cells + medium).

-

Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read luminescence on a plate-reading luminometer.

Data Analysis:

-

Normalize the data by setting the average of the vehicle control wells to 100% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Hypothetical Data] |

| HCT116 | Colorectal Carcinoma | 48 | 9.7 |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |

| A549 | Lung Carcinoma | 48 | 18.2 |

| PC-3 | Prostate Adenocarcinoma | 48 | 32.1 |

Table 1: Example IC50 values for the compound in various cancer cell lines. An IC50 value below 30 µM is often considered a good starting point for further investigation.[1]

Tier 2: Phenotypic and Functional Analysis

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 30 µM) in one or more cell lines, the next step is to investigate how it affects the cells.

Apoptosis Induction via Annexin V / Propidium Iodide (PI) Staining

Rationale: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis.[13] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[16][17] Flow cytometry analysis of cells stained with both allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Caption: Investigating compound's effect on a key cancer pathway.

Protocol: Western Blot for p-Akt / Total Akt

Materials:

-

Cell lysates from cells treated with Vehicle and Compound (IC50) for various times (e.g., 1, 6, 24h).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

Procedure:

-

Protein Extraction & Quantification: Lyse treated cells and determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and run to separate proteins by size. [18]3. Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. [19]5. Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C. [18]6. Secondary Antibody Incubation: Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping & Reprobing: The membrane can be stripped and re-probed with the anti-Total Akt antibody to ensure that changes in p-Akt are not due to changes in the total amount of Akt protein.

Conclusion and Future Directions

This tiered experimental guide provides a robust framework for the initial in vitro characterization of this compound. The data generated from these assays—cytotoxicity, apoptosis induction, cell cycle effects, and initial mechanistic insights—will form a comprehensive profile of the compound's anti-cancer potential. Positive and compelling results from this workflow would justify progression to more advanced studies, such as broader kinase profiling, target deconvolution, and ultimately, in vivo efficacy studies in animal models.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

-

Gunja, P. (2023). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Gaur, P., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

-

Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from Bio-protocol website: [Link]

-

BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from BenchSci website: [Link]

-

Al-Ostoot, F. H., et al. (2020). Thiazole in the targeted anticancer drug discovery. PubMed. [Link]

-

University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia website: [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from Bio-Rad website: [Link]

-

ResearchGate. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from ResearchGate: [Link]

-

Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from Corning website: [Link]

-

University of Cambridge. (n.d.). Protocol for cell DNA staining of ethanol fixed cells with Propidium Iodide. Retrieved from University of Cambridge website: [Link]

-

Bio-protocol. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from Bio-protocol: [Link]

-

Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]

-

The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from The Francis Crick Institute website: [Link]

-

Lee, J., et al. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website: [Link]

-

Marshall, J. F. (2023). Transwell In Vitro Cell Migration and Invasion Assays. PMC. [Link]

-

Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from Creative Bioarray website: [Link]

-

SnapCyte. (2024). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from SnapCyte website: [Link]

-

ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from ibidi website: [Link]

-

ResearchGate. (2025). Thiazole ring compounds as an anticancer drug with several targets. Retrieved from ResearchGate: [Link]

-

MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from MDPI: [Link]

-

PMC. (2016). Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. Retrieved from PMC: [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

-

ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Retrieved from ResearchGate: [Link]

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from Crown Bioscience website: [Link]

-

Visikol. (2019). Are You Choosing the Right Cell Viability Assay?. Retrieved from Visikol website: [Link]

-

Molecular Cancer Therapeutics. (2016). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Retrieved from AACR Publications: [Link]

-

Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from Rockland website: [Link]

-

AACR. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from AACR Publications: [Link]

-

UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from UTEP ScholarWorks: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.utep.edu [scholarworks.utep.edu]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Is Your MTT Assay the Right Choice? [promega.com]

- 12. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. kumc.edu [kumc.edu]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC and LC-MS/MS Quantification of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine

This Application Note is structured as a comprehensive technical guide for the quantification of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine , a structural motif often encountered as a fragment in fragment-based drug discovery (FBDD) or as a metabolic intermediate.[1][2]

Introduction & Physicochemical Context

The target analyte, This compound (hereafter referred to as MTPA ), represents a class of "fragment-sized" building blocks critical in modern drug discovery.[1][2] Structurally, it consists of a 4-methylthiazole ring substituted at the C2 position with a polar, basic isopropylamine moiety.

Chemical Structure & Properties

Analytical Challenges

-

Basicity: The aliphatic amine group (propan-2-amine) typically exhibits a pKa

9.5–10.[1][2]5. This high basicity leads to severe peak tailing on traditional silica-based C18 columns due to interactions with residual silanols.[1][2] -

Polarity: The molecule is moderately polar, posing retention challenges in standard Reverse Phase (RP) chromatography without ion-pairing agents or high-pH buffers.[1][2]

-

UV Absorbance: The thiazole ring provides a useful chromophore, typically absorbing in the 250–265 nm range, allowing for HPLC-UV quantification in high-concentration samples (e.g., CMC purity checks).

Method A: HPLC-UV (Purity & High-Concentration Assays)[1][2]

Scope: Raw material release testing, reaction monitoring, and formulation stability.

Chromatographic Strategy

To mitigate amine tailing, this protocol utilizes a High-pH Reverse Phase approach.[1][2] By operating at pH 10.0 (above the pKa of the amine), the analyte remains uncharged (neutral), improving hydrophobicity for better retention and eliminating silanol interactions.

Protocol Parameters

| Parameter | Specification |

| Column | Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent hybrid particle) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35 °C |

| Detection | UV @ 254 nm (primary), 220 nm (secondary for impurities) |

| Injection Vol | 10 µL |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 8.0 | 40 | 60 | Linear |

| 10.0 | 5 | 95 | Linear |

| 12.0 | 5 | 95 | Hold |

| 12.1 | 95 | 5 | Step |

| 17.0 | 95 | 5 | Re-equilibration |

Technical Insight: Why Hybrid Particles? Traditional silica dissolves at pH > 8.[1][2] Hybrid particles (like BEH or Gemini-NX) are chemically bridged to withstand pH up to 12, essential for this deprotonation strategy.[1]

Method B: LC-MS/MS (Bioanalysis & Trace Quantification)[1][2]

Scope: Pharmacokinetics (PK), metabolic stability (microsomal assays), and trace impurity analysis.

Mass Spectrometry Strategy

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][3] The aliphatic amine ensures high ionization efficiency (

).[1] -

Fragmentation: The collision-induced dissociation (CID) of MTPA typically yields a neutral loss of ammonia (NH

, -17 Da) or cleavage of the isopropyl group.[1]

LC-MS/MS Protocol

| Parameter | Specification |

| Column | Phenomenex Kinetex C18, 2.1 × 50 mm, 1.7 µm (Core-Shell) |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Run Time | 4.0 minutes (Ballistic Gradient) |

MRM Transitions (Recommended)

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| MTPA | 157.1 | 140.1 | 25 | 18 | Quantifier (Loss of NH |

| MTPA | 157.1 | 58.1 | 25 | 22 | Qualifier (Isopropylamine frag) |

| IS (Tolbutamide) | 271.1 | 91.1 | 30 | 25 | Internal Standard |

Note: The transition 157 -> 140 is characteristic of primary amines on alkyl chains (deamination).[1][2] The 157 -> 58 transition represents the cleavage of the C-C bond between the thiazole ring and the isopropylamine group.

Sample Preparation Workflows

The choice of sample preparation depends on the matrix complexity.

Workflow Visualization

Figure 1: Decision tree for sample preparation.[1][2] Use PPT for rapid screening and SPE for high-sensitivity PK studies.[1][2]

Protocol: Protein Precipitation (PPT)

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 150 µL of Acetonitrile containing Internal Standard (e.g., Tolbutamide or d3-MTPA).[1][2]

-

Vortex aggressively for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer 100 µL of supernatant to a fresh plate.

-

Add 100 µL of HPLC-grade water (Critical step to prevent peak distortion from strong solvent effects).[1][2]

-

Inject 2-5 µL .

Method Validation (Acceptance Criteria)

For a regulated environment (GLP), the method must meet the following criteria based on FDA/EMA Bioanalytical Guidelines.

| Parameter | Acceptance Criteria |

| Linearity | |

| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ). |

| Precision (CV%) | < 15% for QC samples (< 20% at LLOQ). |

| Matrix Effect | IS-normalized Matrix Factor between 0.85 and 1.15. |

| Carryover | Blank peak area < 20% of LLOQ peak area.[1][2] |

Troubleshooting Guide

Issue: Peak Tailing (Asymmetry Factor > 1.5)

-

Cause: Interaction of the amine nitrogen with silanols on the column stationary phase.[2]

-

Solution A (LC-MS): Increase buffer strength. Add 5-10 mM Ammonium Formate to the mobile phase instead of just Formic Acid.[2]

-

Solution B (HPLC): Ensure pH is > 10.0. If using pH < 3, add an ion-pairing agent like TFA (0.05%), though this suppresses MS signal.

Issue: Low Recovery in SPE

-

Cause: The analyte is not eluting from the MCX cartridge.

-

Solution: MTPA is a strong base.[1][2] Ensure the elution solvent is sufficiently basic (5% NH

OH in Methanol) to deprotonate the amine and break the ionic interaction with the sorbent.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] Link

-

Waters Corporation. (2020).[1][2] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Application Note 720001138EN.[1][2] Link

-

Phenomenex. (2019).[1][2] Optimization of LC-MS/MS Methods for Basic Drugs using Kinetex Core-Shell Technology. Technical Guide. Link

-

Zhang, Y., et al. (2014).[4] "Design, synthesis and evaluation of 2-aminothiazole derivatives." Bioorganic & Medicinal Chemistry, 22(19), 5354-5367. (Provides context on aminothiazole fragmentation and stability). Link

Sources

- 1. 2-(4-((Methylamino)methyl)-1,3-thiazol-2-yl)propan-2-ol | C8H14N2OS | CID 59414219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | 137267-29-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

Best Practices for Formulating 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine for In Vivo Research

An Application Guide for Preclinical Research

Abstract

This guide provides a comprehensive framework for the formulation of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine, a novel primary amine containing a thiazole moiety, for in vivo research applications. The inherent physicochemical properties of this molecule—specifically its basic amine group—present both challenges and opportunities for developing stable and bioavailable formulations. We will detail a systematic approach, beginning with essential pre-formulation characterization and progressing to specific, route-dependent protocols for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. The core philosophy of this guide is to explain the causal reasoning behind procedural steps, enabling researchers to adapt these principles to other novel chemical entities. Protocols for vehicle selection, solubility enhancement, and quality control are presented, supported by data-driven examples and workflow diagrams to ensure robust and reproducible experimental outcomes.

Introduction: The Critical Role of Formulation

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, many of which are unrelated to its intrinsic pharmacological activity. A primary hurdle in preclinical in vivo testing is the development of a formulation that ensures adequate and consistent drug exposure at the target site.[1][2] An elegant molecular design is rendered ineffective if the compound cannot be efficiently delivered and absorbed. The subject of this guide, this compound, possesses structural features—a basic primary amine and a heterocyclic thiazole ring—that dictate its formulation strategy.[3][4] The primary amine is readily protonated, suggesting that pH adjustment and salt formation are powerful tools for enhancing aqueous solubility.[5][6]

This document serves as a detailed methodology, guiding the researcher through the logical progression of formulation development to support pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][7][8]

Pre-formulation Assessment: Characterizing the API

Before any vehicle is selected, a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties is paramount.[9][10][11][12] These pre-formulation studies provide the foundational data upon which all subsequent development decisions are made, saving significant time and resources by identifying potential liabilities early.[13][14]

Physicochemical Characterization Workflow

The initial characterization of a new API, such as this compound, follows a systematic workflow to determine its key properties.

Figure 1. Workflow for pre-formulation physicochemical characterization.

Essential Parameters for this compound

The following table summarizes the critical pre-formulation data required. Note: The values provided are hypothetical examples for illustrative purposes. Researchers must determine these experimentally for their specific API batch.

| Parameter | Experimental Method | Example Value & Implication |

| pKa (Ionization Constant) | Potentiometric Titration | ~8.8 (Basic) . Implies the compound will be ionized (>99%) in the acidic environment of the stomach (pH 1-2) and largely unionized at intestinal pH (~6.8). Solubility will be highly pH-dependent. |

| Aqueous Solubility | HPLC-UV after equilibration | pH 2.0: >50 mg/mLpH 7.4: <0.1 mg/mL. Confirms pH-dependent solubility. Acidic conditions are favorable for creating aqueous solutions. A simple solution is unlikely for IV use at physiological pH without formulation aids. |

| LogP / LogD | Shake-Flask (n-octanol/water) | LogP: 2.5 (Moderately lipophilic)LogD7.4: 1.0. The moderate lipophilicity suggests good membrane permeability may be possible, but the low solubility at physiological pH is the primary hurdle. |

| Solid-State Properties | XRPD, DSC | Crystalline Solid, M.P. 155°C . A stable crystalline form is advantageous for handling and stability. The absence of multiple polymorphs simplifies development. |

Formulation Strategies & Vehicle Selection

The choice of formulation strategy is dictated by the route of administration, the required dose, and the API's physicochemical properties.[7][8][15] For a basic compound like this compound, the primary strategy revolves around pH control and solubilization.

General Principles of Solubilization

For a weakly basic amine, solubility can be dramatically increased by lowering the pH. The Henderson-Hasselbalch equation governs this relationship, where protonation of the amine group forms a more polar, water-soluble salt.

Strategies:

-

pH Adjustment: The most direct method. Forming a salt in situ by dissolving the free base in an acidic solution.[5][16]

-

Co-solvents: Using water-miscible organic solvents (e.g., PEG 400, propylene glycol) to increase the solubility of the free base.[6]

-

Surfactants: Using agents like Polysorbate 80 (Tween® 80) or Kolliphor® RH40 to form micelles that encapsulate the drug, particularly for suspension formulations.[16]

-

Cyclodextrins: Employing complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes where the lipophilic drug resides within the cyclodextrin cavity, enhancing aqueous solubility.[6][16]

Vehicle Selection for Preclinical Routes

Selecting a vehicle requires balancing solubilization capacity with toxicological safety.[17] A vehicle should be inert and not interfere with the compound's pharmacology.[15]

| Vehicle Component | Route Suitability (PO, IP, IV) | Concentration Range | Notes & Cautions |

| Saline (0.9% NaCl) | PO, IP, IV | Up to 100% | The ideal vehicle if solubility allows. Must be sterile and isotonic for parenteral routes. |

| Phosphate-Buffered Saline (PBS) | PO, IP, IV | Up to 100% | Buffering capacity helps maintain pH. Check for API precipitation due to phosphate interaction. |

| PEG 400 (Polyethylene Glycol) | PO, IP, (IV with caution) | PO/IP: up to 40%IV: up to 10% | Good co-solvent. Can cause motor impairment at high doses via IP route.[17] Use with caution for IV. |

| Propylene Glycol (PG) | PO, IP, (IV with caution) | PO/IP: up to 40%IV: up to 10% | Similar to PEG 400. Potential for neurotoxicity at higher concentrations.[17] |

| Tween® 80 (Polysorbate 80) | PO, IP, IV | < 5% | Excellent wetting agent for suspensions and solubilizer for solutions. |

| HP-β-CD | PO, IP, IV | Up to 40% w/v | Powerful solubilizer. High concentrations (>30%) can be associated with renal toxicity in long-term studies.[18][19] |

| Methylcellulose / CMC | PO Only | 0.5% - 1.0% w/v | Suspending agents for oral dosing. Forms a uniform suspension, preventing settling. |

| Dimethyl Sulfoxide (DMSO) | PO, IP (Not for IV) | < 10% | Strong solvent, but has inherent biological activity and toxicity.[17] Use as a last resort and keep concentration minimal. |

Detailed Formulation Protocols

Safety Precaution: Always prepare formulations in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Oral Gavage (PO) Formulation - Solution

This protocol is ideal for low-to-moderate doses where the API can be fully solubilized in an acidic vehicle.

Objective: Prepare a 10 mg/mL solution in a citrate-buffered vehicle.

Materials:

-

This compound (API)

-

Citric Acid, Monohydrate

-

Sodium Citrate, Dihydrate

-

Purified Water

-

pH meter, stir plate, magnetic stir bars, volumetric flasks, glass beakers

Procedure:

-

Prepare 0.1 M Citrate Buffer (pH 3.0):

-

Dissolve 21.01 g of citric acid monohydrate in ~800 mL of purified water.

-

Adjust the pH to 3.0 by adding a 1.0 M sodium citrate solution or 1.0 M NaOH.

-

Add purified water to a final volume of 1000 mL.

-

-

API Solubilization:

-

To a suitable glass beaker, add approximately 80% of the final required volume of the citrate buffer.

-

While stirring, slowly add the weighed amount of API (e.g., 100 mg for a 10 mL final volume).

-

The API should readily dissolve as it forms the citrate salt in situ.

-

-

Final Volume Adjustment & QC:

-

Once fully dissolved, transfer the solution to a volumetric flask.

-

Rinse the beaker with a small amount of buffer and add it to the flask.

-

Bring the solution to the final volume with the citrate buffer and mix thoroughly.

-

Visually inspect for clarity. Measure and record the final pH.

-

Protocol 2: Oral Gavage (PO) Formulation - Suspension

Use this protocol for high doses that exceed the API's solubility limit, even in an acidic vehicle.

Objective: Prepare a 50 mg/mL suspension in 0.5% methylcellulose with a wetting agent.

Materials:

-

API (micronized, if possible, to improve dissolution)[16][20]

-

Methylcellulose (or CMC-Na)

-

Tween® 80

-

Purified Water

-

Mortar and pestle, stir plate, overhead mixer (optional)

Procedure:

-

Prepare 0.5% Methylcellulose Vehicle:

-

Heat ~40% of the final volume of water to 60-70°C.

-

Slowly sprinkle the methylcellulose powder onto the hot water while stirring vigorously to disperse.

-

Add the remaining volume as cold water (or ice) and continue to stir until a clear, viscous solution forms. Let it cool to room temperature. . Add Tween® 80 to a final concentration of 0.1% v/v and mix.

-

-

Prepare the Suspension:

-

Weigh the required amount of API and place it in a mortar.

-

Add a small volume of the methylcellulose vehicle to the API powder and levigate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break up agglomerates and ensure proper wetting.

-

Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the desired final volume is reached.

-

-

Homogenization & QC:

-

For best results, homogenize the suspension using a high-shear mixer if available.

-

Store in a tightly sealed container. Crucially, this formulation must be continuously stirred or vortexed immediately before and during dose administration to ensure homogeneity.

-

Protocol 3: Intravenous (IV) Formulation - Solubilized with Cyclodextrin

This is the preferred method for achieving a clear, isotonic solution at physiological pH, necessary for IV administration.

Objective: Prepare a 5 mg/mL solution using 20% w/v HP-β-CD.

Materials:

-

API

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Water for Injection (WFI) or 0.9% Saline for Injection

-

Sterile filter (0.22 µm), sterile vials

Procedure:

-

Prepare the Vehicle:

-

In a sterile beaker, weigh the required amount of HP-β-CD (e.g., 2.0 g for a 10 mL final volume).

-

Add ~80% of the final volume of WFI or saline and stir until the HP-β-CD is completely dissolved. The solution will be clear.

-

-

API Complexation:

-

Slowly add the weighed API to the stirring HP-β-CD solution.

-

The solution may become transiently cloudy. Continue stirring (or sonicate briefly) until the solution becomes completely clear, indicating the formation of the inclusion complex. This may take 30-60 minutes.

-

-

Final Adjustment and Sterilization:

-

Adjust to the final volume with WFI or saline.

-

Check the pH and ensure it is within a physiologically acceptable range (typically 5-8). Adjust with dilute HCl or NaOH if necessary, though it is often not required.

-

Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

-

Protocol 4: Intraperitoneal (IP) Formulation - Co-solvent System

This approach can be used for IP injections when cyclodextrins are not desired or for achieving higher concentrations.

Objective: Prepare a 10 mg/mL solution in a Saline/PEG 400/DMSO vehicle.

Materials:

-

API

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG 400)

-

0.9% Saline for Injection

Procedure:

-

Prepare the Co-solvent Vehicle: The final vehicle composition will be 10% DMSO, 40% PEG 400, 50% Saline.

-

Dissolve the API:

-

Weigh the API into a sterile glass vial.

-

Add the DMSO first and vortex to dissolve the API completely.

-

Add the PEG 400 and vortex until the solution is homogeneous.

-

Finally, add the 0.9% Saline and vortex thoroughly. The final solution should be clear.

-

-

QC: Visually inspect for clarity. If any precipitation occurs, the formulation is not viable and the concentration of API or organic solvents may need to be adjusted.

Figure 2. Decision tree for selecting a formulation based on administration route.

Quality Control and Analytical Verification

A formulation is only as good as its preparation. Implementing basic quality control (QC) checks is essential for data integrity.

Essential QC Checks:

-

Visual Appearance: All solutions must be clear, colorless, and free of particulate matter. Suspensions should be uniform upon mixing.

-

pH Measurement: For aqueous formulations, the final pH should be measured and recorded to ensure consistency between batches.

-

Concentration Verification (HPLC): For pivotal studies, it is highly recommended to verify the concentration of the final dosing formulation. A simple HPLC-UV method can confirm that the API was weighed correctly and dissolved completely.

-

Stability: For multi-day studies, the stability of the formulation under storage conditions should be assessed. This involves analyzing the concentration and purity of the formulation at the beginning and end of the study period.

Protocol 5: Bioanalytical Method for Plasma Quantification

Accurate assessment of pharmacokinetics requires a robust method to quantify the drug in biological matrices. Given the primary amine structure, derivatization may enhance chromatographic performance and sensitivity.[21][22]

Methodology: UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry)

Outline of the Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the API or a structurally similar compound).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A rapid gradient from low to high organic content to elute the analyte.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a stable product ion. This must be determined experimentally by infusing a standard solution of the API.

-

This method provides the high sensitivity and selectivity required for quantifying drug concentrations over a wide dynamic range in complex biological samples.[23][24]

Conclusion

The successful in vivo evaluation of this compound hinges on a rational, data-driven formulation strategy. By systematically characterizing its physicochemical properties, particularly its pH-dependent solubility, researchers can select and prepare appropriate vehicles for oral, intravenous, and intraperitoneal administration. The protocols detailed herein provide a robust starting point, emphasizing the importance of pH control, solubilizing excipients like cyclodextrins, and proper handling of suspensions. Adherence to these principles and rigorous quality control will ensure reproducible and reliable preclinical data, enabling a clear assessment of the compound's therapeutic potential.

References

- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.

- Al-Ostath, A., et al. (2023, April 4).

- IJARIIT. PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES.

- MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ResearchGate. (2021, August 21).

- Pace Analytical.

- Contemporary Review on Solubility Enhancement Techniques. (2023, February 15).

- Drug Development & Delivery. (2024, April 30). FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development.

- PMC. Drug Solubility: Importance and Enhancement Techniques.

- WuXi AppTec. (2024, May 31).

- IJRAR. (2021, January).

- PMC. Thiazole Ring—A Biologically Active Scaffold.

- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- Pharma Focus Asia.

- SciSpace. A review on solubility enhancement techniques.

- ACS Publications. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure.

- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

- PubMed. (2017, February 7). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry.

- Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.

- ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP.

- PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.

- ResearchGate. (2025, August 9). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.

- Pharmaceutical Technology. (2017, October 2).

- American Pharmaceutical Review. (2018, October 25).

- MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.

- PubMed. (2019, December 15).

- Topiox Research. (2025, November 4).

- BioPharma Services Inc. (2024, November 1).

- PubMed. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.

- Admescope. (2019, November 25).

- Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.

- Improved Pharma. (2023, May 1).

- PubMed. (2015, May 10). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.

- ResearchGate. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.

- GAD.

Sources

- 1. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. jddtonline.info [jddtonline.info]

- 7. mdpi.com [mdpi.com]

- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijariie.com [ijariie.com]

- 10. pacelabs.com [pacelabs.com]

- 11. ijrar.org [ijrar.org]

- 12. pharmafocusasia.com [pharmafocusasia.com]

- 13. FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development [drug-dev.com]

- 14. topioxresearch.com [topioxresearch.com]

- 15. admescope.com [admescope.com]

- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. moca.net.ua [moca.net.ua]

- 24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Resolving solubility issues of 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine in biological buffers

Technical Support Center: Solubility Optimization for Thiazole-Amine Fragments

Executive Summary

The compound 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine presents a classic challenge in fragment-based drug discovery (FBDD): balancing the lipophilicity of the aromatic thiazole core with the ionization requirements of the aliphatic amine.

At physiological pH (7.4), this molecule exists predominantly as a cation. However, "crash out" (precipitation) frequently occurs during dilution from DMSO stocks due to kinetic supersaturation or ionic strength incompatibility in phosphate buffers. This guide provides a validated workflow to stabilize this compound for biochemical and cell-based assays.

Module 1: Physicochemical Profile & The "Why"

To solve the solubility issue, we must first understand the driving forces.

| Property | Estimated Value | Implication for Solubility |

| pKa (Aliphatic Amine) | ~9.8 - 10.2 | At pH 7.4, the amine is >99% protonated (cationic). This is your primary solubility handle. |

| pKa (Thiazole Nitrogen) | ~2.5 | Remains unprotonated at physiological pH; contributes to lipophilicity. |

| LogP (Octanol/Water) | ~1.5 - 2.0 | Moderately lipophilic. The gem-dimethyl group increases hydrophobicity compared to simple ethyl chains. |

| Critical Failure Point | pH > 8.5 | As pH approaches the pKa of the amine, the neutral free base forms, causing immediate precipitation. |

The Core Problem: Users often dissolve the free base form directly in DMSO. When diluted into PBS (pH 7.4), the local pH at the injection site (where the DMSO droplet hits water) may transiently spike or the hydrophobic effect forces the molecules to aggregate before they can fully protonate and solvate.

Module 2: Troubleshooting "Crash Out" (Step-by-Step Guide)

Scenario A: Precipitation immediately upon dilution into PBS.

Diagnosis: Kinetic precipitation. The compound is aggregating faster than it is dissolving.

The Protocol: "The Acidic Prime"

-

Prepare Stock: Dissolve compound in DMSO at 100 mM.

-

Acidify the Stock (Crucial): Add 1 equivalent of HCl directly to the DMSO stock (or use 5% excess).

-

Why? This pre-forms the hydrochloride salt in situ. When this hits the buffer, it is already ionic and solvates instantly.

-

-

Dilution: Dilute slowly into the buffer with rapid vortexing . Do not allow the DMSO drop to sit on the surface.

Scenario B: Compound dissolves, then precipitates after 1 hour.

Diagnosis: Thermodynamic instability or Salt-Induced Precipitation (Salting Out).

The Protocol: Buffer Swapping

Phosphate ions (

-

Switch Buffer: Replace PBS with HEPES (25 mM) or Tris-HCl (50 mM) .

-

Check Ionic Strength: Lower the NaCl concentration from 150 mM to 50-100 mM if the assay tolerates it.

Module 3: Advanced Formulation (Decision Logic)

If the standard protocols above fail, use this decision tree to select the correct additive.

Figure 1: Decision matrix for troubleshooting lipophilic amine precipitation in biological assays.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Cyclodextrins with this molecule? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for thiazoles.

-

Protocol: Prepare a 20% (w/v) stock of HP-β-CD in your buffer. Use this modified buffer for the final dilution step. The hydrophobic thiazole ring will nest inside the cyclodextrin torus, shielding it from water while the amine remains exposed.

Q2: My assay cannot tolerate DMSO > 0.5%. What now? A: If you are hitting the DMSO toxicity limit [1], switch to Ethanol (if the protein tolerates it) or dissolve the compound directly in 0.01 M HCl to create an aqueous stock of the salt form, completely eliminating DMSO from the workflow.

Q3: How do I verify it is actually dissolved and not just a micro-suspension? A: Visual inspection is insufficient.

-

Nephelometry: Measure light scattering at 600nm. An increase in OD600 indicates micro-precipitation.

-

Centrifugation Test: Spin the sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via UV-Vis (approx. 250-280 nm for thiazoles). If the concentration drops by >10% compared to the pre-spin sample, you have precipitation.

Module 5: Mechanism of Action (The Science)

The solubility behavior of this compound is governed by the Henderson-Hasselbalch equation.

Because the amine pKa is ~10, at pH 7.4:

Interpretation: Theoretically, 99.7% of the molecule is ionized (soluble).

The Reality: If you add the compound to the buffer too fast, the local concentration of the Neutral species exceeds its intrinsic solubility (

References

-

Verheijen, M. et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 2019. Link

-

Di, L. & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." ScienceDirect, Chapter 4 (Solubility), 2016. Link

-

PubChem. "2-Aminothiazole Compound Summary."[1] National Library of Medicine. (Used for structural fragment properties).[2][3] Link

Sources

Identifying and minimizing side reactions in 2-aminothiazole synthesis

Topic: Identifying and Minimizing Side Reactions in Hantzsch Thiazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Hantzsch Paradigm

The Hantzsch thiazole synthesis is the cornerstone of 2-aminothiazole production, involving the condensation of

As a Senior Application Scientist, I have observed that 80% of failure modes in this synthesis stem from three root causes: unstable starting materials , uncontrolled acid-base equilibria , and thermal degradation . This guide deconstructs these issues into actionable troubleshooting workflows.

Part 1: Mechanistic Impurity Profiling

To troubleshoot effectively, one must visualize where the chemistry diverges from the desired path. The diagram below maps the standard reaction coordinate against the most common competitive pathways.

Figure 1: Reaction Pathways and Failure Modes

Caption: Figure 1: Competitive pathways in Hantzsch synthesis. Red nodes indicate critical impurity sinks driven by temperature, acidity, or reagent quality.

Part 2: Troubleshooting Guide (FAQ)

This section addresses specific observations users encounter in the lab, providing mechanistic explanations and corrective actions.

Q1: My crude product is deeply colored (red/rust), but the pure compound should be white/pale yellow. What happened?

Diagnosis: This is the "Red Shift" phenomenon, typically caused by:

-

Polymerization of

-haloketones: -

Oxidative Coupling: In the presence of air or trace transition metals, thiourea can oxidize to formamidine disulfide, or the thiazole itself can undergo oxidative dimerization.

-

Phenolic Oxidation: If your substrate contains a phenol, it may have oxidized to a quinone-like species.

Corrective Action:

-

Pre-Purification: Always wash commercial

-haloketones with cold solvent or recrystallize before use if they appear dark. -

The Carbon Scrub: Dissolve the crude salt in hot water/ethanol. Add activated charcoal (5-10 wt%) , reflux for 15 minutes, and filter through Celite while hot. This is highly effective for removing polymeric impurities [2].

-

Inert Atmosphere: Run the reaction under Nitrogen or Argon if the substrate is electron-rich.

Q2: The reaction mixture "oiled out" upon cooling instead of crystallizing.

Diagnosis: This occurs when the product's melting point is depressed by impurities (acting as a solvent) or when cooling is too rapid (supersaturation shock).[1]

Corrective Action:

-